Nerolidol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

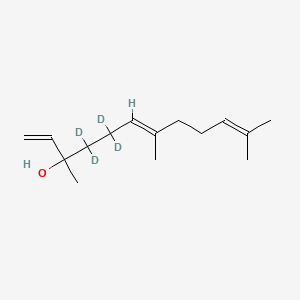

Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

226.39 g/mol |

IUPAC Name |

(6E)-4,4,5,5-tetradeuterio-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/i8D2,12D2 |

InChI Key |

FQTLCLSUCSAZDY-YIEWYRDSSA-N |

Isomeric SMILES |

[2H]C([2H])(/C=C(\C)/CCC=C(C)C)C([2H])([2H])C(C)(C=C)O |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Nerolidol-d4 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, also known as peruviol or penetrol, is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants and flowers.[1] It exists as a colorless liquid with a woody aroma reminiscent of fresh bark.[1] This guide provides a comprehensive overview of the chemical and physical properties of Nerolidol, its synthesis, and its applications, with an inferred adaptation for its deuterated form, Nerolidol-d4.

Nerolidol is recognized for its various biological activities, including antioxidant, anti-inflammatory, anti-microbial, and anti-tumor properties.[2][3] These characteristics have made it a subject of interest in pharmaceutical research and drug development.[3][4] The deuterated form, this compound, while not extensively documented, is valuable as an internal standard in analytical studies, particularly in mass spectrometry-based quantification, due to its similar chemical behavior and distinct mass.

Chemical and Physical Properties

Nerolidol exists in four isomeric forms due to a chiral center and a double bond, resulting in two enantiomers for both cis and trans isomers.[2][5] The data presented below pertains to the mixture of isomers, as it is commonly supplied and utilized. The properties of this compound are expected to be nearly identical, with a slight increase in molecular weight due to the four deuterium atoms.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O | [5] |

| Molecular Weight | 222.37 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Odor | Faint, floral, woody | [1][2] |

| Boiling Point | 276 °C (529 °F; 549 K) | [2][5] |

| 114 °C / 237.2 °F @ 1 mmHg | [6][7] | |

| Melting Point | -75 °C / -103 °F | [7] |

| Density | 0.872 - 0.875 g/cm³ at 25 °C | [1][5][6] |

| Refractive Index (n D) | 1.479 - 1.4898 | [1][6] |

| Flash Point | >96 °C (>204.8 °F) | [2][7] |

| Water Solubility | Very slightly soluble (0.014 g/L) | [2][6] |

| Log K ow (calculated) | 5.68 | [2] |

| CAS Number | 7212-44-4 | [5] |

Synthesis and Analysis

Synthesis: Commercially, Nerolidol is synthesized from geranylacetone.[1] One common method involves the reaction of geranylacetone with a vinyl Grignard reagent.[1] Another route starts with linalool, which is converted to geranylacetone and then, through reaction with acetylene and subsequent hydrogenation, yields Nerolidol.[2][5]

Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the detection and quantification of Nerolidol.[2] Liquid chromatography-mass spectrometry (LC-MS) is also employed, offering high sensitivity and accuracy, particularly for pharmacokinetic studies.[2] In such analyses, this compound serves as an ideal internal standard.

Experimental Protocols

A generalized experimental workflow for the analysis of Nerolidol in a biological matrix using LC-MS is outlined below. This protocol would typically utilize this compound as an internal standard for accurate quantification.

Caption: Generalized workflow for quantitative analysis of Nerolidol.

Signaling Pathways

Research suggests that Nerolidol exerts its neuroprotective effects by modulating various signaling pathways. It has been shown to inhibit the TLR-4/NF-κB and COX-2/NF-κB inflammatory pathways and modulate the BDNF/TrkB/CREB signaling pathway to improve neuronal health.[8]

Caption: Simplified signaling pathways modulated by Nerolidol.

Applications in Research and Development

Nerolidol is utilized in various industrial and research applications:

-

Flavor and Fragrance: It is used as a flavoring agent in food and as a fragrance in cosmetics, detergents, and perfumes.[1][2]

-

Pharmaceutical Research: Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, make it a promising candidate for drug development.[3][8] It has been investigated for its potential in treating neurodegenerative diseases.[3][4]

-

Penetration Enhancer: Nerolidol is known to enhance the transdermal delivery of other drugs.[2]

-

Intermediate: It serves as a precursor in the synthesis of other molecules, such as farnesol, vitamin E, and vitamin K1.[1][9]

Safety and Handling

Nerolidol is classified as causing skin and serious eye irritation and may cause an allergic skin reaction.[10][11] It is also considered very toxic to aquatic life with long-lasting effects.[10][11] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses.[7][11] It should be handled in a well-ventilated area.[7][11] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Nerolidol - Wikipedia [en.wikipedia.org]

- 2. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nerolidol and its Pharmacological Application in Treating Neurodegenerative Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ScenTree - Nerolidol (CAS N° 7212-44-4) [scentree.co]

- 6. Nerolidol | 7212-44-4 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Acyclic sesquiterpenes nerolidol and farnesol: mechanistic insights into their neuroprotective potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nerolidol: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. download.basf.com [download.basf.com]

An In-depth Technical Guide to the Synthesis of Nerolidol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for nerolidol-d4, a deuterated isotopologue of the naturally occurring sesquiterpene alcohol, nerolidol. This document details the precursors, key reactions, and experimental protocols relevant to the synthesis, tailored for an audience in research and drug development.

Introduction to Nerolidol and its Deuterated Analog

Nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) is a sesquiterpene alcohol found in the essential oils of numerous plants. It exists as two geometric isomers, cis and trans, and each of these can exist as one of two enantiomers. Nerolidol is recognized for its woody, fresh bark aroma and is utilized as a flavoring agent and in perfumery.[1] Beyond its fragrance applications, nerolidol has garnered scientific interest for its potential pharmacological activities.

Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic profile of a molecule, often leading to a reduced rate of metabolism. This "kinetic isotope effect" can enhance a drug's half-life and bioavailability. Furthermore, deuterated standards are indispensable in quantitative analytical methods like mass spectrometry. This guide outlines a synthetic route to this compound, focusing on established chemical transformations adapted for deuterium incorporation.

Proposed Synthesis Pathway for this compound

The synthesis of this compound can be strategically approached by incorporating deuterium into a key precursor, geranylacetone, followed by the introduction of a deuterated vinyl group. This multi-step pathway is designed to maximize deuterium incorporation at specific positions.

The proposed pathway commences with the α-deuteration of geranylacetone to introduce two deuterium atoms. The resulting deuterated geranylacetone then undergoes a reaction to form a deuterated dehydronerolidol intermediate, which is subsequently reduced using deuterium gas to yield the final this compound product, incorporating a total of four deuterium atoms.

Caption: Proposed synthesis pathway for this compound.

Precursors for this compound Synthesis

The primary precursors for the proposed synthesis of this compound are:

-

Geranylacetone: A naturally occurring organic compound that serves as the backbone for the nerolidol structure. It is commercially available and can also be synthesized from linalool.[2]

-

Deuterium Oxide (D₂O): The source of deuterium for the α-deuteration of geranylacetone.

-

Acetylene: Used to introduce the vinyl group.

-

Deuterium Gas (D₂): The deuterium source for the reduction of the alkyne intermediate.

-

Lindlar's Catalyst: A poisoned palladium catalyst used for the stereoselective partial reduction of alkynes to cis-alkenes.

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: α-Deuteration of Geranylacetone

This procedure is based on established methods for the α-deuteration of ketones.[3][4]

Objective: To introduce two deuterium atoms at the α-position to the carbonyl group of geranylacetone.

Materials:

-

Geranylacetone

-

Deuterium Oxide (D₂O)

-

Catalyst (e.g., Barium Oxide (BaO) or a superacid catalyst like [Ph₃C]⁺[B(C₆F₅)₄]⁻)

-

Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) for superacid catalysis)

Procedure:

-

To a solution of geranylacetone in the appropriate anhydrous solvent, add the catalyst.

-

Add a molar excess of deuterium oxide to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) for a specified time to allow for the hydrogen-deuterium exchange to occur. Reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signals.

-

Upon completion, the reaction is quenched, and the deuterated geranylacetone is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield geranylacetone-d₂.

Expected Outcome: High isotopic incorporation (typically >90%) at the α-position. The chemical yield will depend on the specific catalyst and reaction conditions employed.

Step 2: Synthesis of Dehydronerolidol-d2

This step involves the addition of an acetylene group to the deuterated geranylacetone.

Objective: To form the alkyne intermediate, dehydronerolidol-d2.

Materials:

-

Geranylacetone-d₂

-

Acetylene gas or a suitable acetylene equivalent

-

A strong base (e.g., sodium amide (NaNH₂) or an organolithium reagent)

-

Anhydrous ether or tetrahydrofuran (THF)

Procedure:

-

A solution of the strong base in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.

-

Acetylene gas is bubbled through the solution, or the acetylene equivalent is added, to form the acetylide anion.

-

The solution of geranylacetone-d₂ is added dropwise to the acetylide solution at a low temperature (e.g., -78 °C).

-

The reaction is stirred for a period to allow for the nucleophilic addition to the carbonyl group.

-

The reaction is quenched with a suitable proton source (e.g., saturated ammonium chloride solution).

-

The product, dehydronerolidol-d2, is extracted, and the organic phase is washed, dried, and concentrated.

Step 3: Reduction of Dehydronerolidol-d2 to this compound

The final step is the stereoselective reduction of the alkyne to a cis-alkene using deuterium gas.

Objective: To reduce the alkyne and introduce two additional deuterium atoms to form this compound.

Materials:

-

Dehydronerolidol-d2

-

Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline)

-

Deuterium gas (D₂)

-

Solvent (e.g., hexane or ethanol)

Procedure:

-

Dehydronerolidol-d2 is dissolved in a suitable solvent in a hydrogenation flask.

-

Lindlar's catalyst is added to the solution.

-

The flask is evacuated and filled with deuterium gas (this process is repeated several times to ensure an atmosphere of D₂).

-

The reaction mixture is stirred vigorously under a positive pressure of deuterium gas.

-

The reaction progress is monitored until the starting material is consumed.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields and isotopic purities reported for analogous reactions in the literature.[1][3][4]

| Step | Product | Theoretical Yield (%) | Isotopic Purity (% D) | Analytical Method |

| 1. α-Deuteration of Geranylacetone | Geranylacetone-d₂ | 85-95 | >95 | ¹H NMR, Mass Spectrometry |

| 2. Vinylation | Dehydronerolidol-d2 | 70-85 | >95 | ¹H NMR, Mass Spectrometry |

| 3. Reduction with D₂ | This compound | >90 | >98 (overall) | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for this compound synthesis.

This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the described protocols based on their specific laboratory conditions and available instrumentation to achieve the desired yield and isotopic purity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 4. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Deuterated Nerolidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated nerolidol. As a deuterated analog of the naturally occurring sesquiterpene alcohol, nerolidol, this compound presents significant interest for applications in drug development, particularly in enhancing pharmacokinetic profiles through the kinetic isotope effect. This document outlines the key physicochemical parameters of non-deuterated nerolidol as a baseline, discusses the anticipated effects of deuteration, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, it delves into the biological activities of nerolidol, with a specific focus on its anti-inflammatory signaling pathways, visualized through a detailed diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants. It exists as four stereoisomers and is recognized for its woody and floral aroma. Beyond its use in the fragrance industry, nerolidol has garnered attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategic approach in drug design to improve the metabolic stability and pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 family. This phenomenon, known as the kinetic isotope effect, can lead to a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile. This guide focuses on the physical and chemical properties of deuterated nerolidol, providing a foundational understanding for its application in research and drug development.

Physical and Chemical Properties

While specific experimental data for deuterated nerolidol is not extensively available in public literature, the properties of non-deuterated nerolidol provide a robust baseline. The expected qualitative changes upon deuteration are discussed below.

General Properties

| Property | Value (for non-deuterated nerolidol) | Reference |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molar Mass | 222.37 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Woody, floral, reminiscent of fresh bark | [2] |

Physicochemical Data

| Property | Value (for non-deuterated nerolidol) | Reference |

| Density | 0.875 g/mL at 25 °C | [1] |

| Boiling Point | 122 °C at 3 mmHg | [3] |

| Melting Point | < 25 °C | [4] |

| Refractive Index | n20/D 1.479 | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [5] |

| Flash Point | > 96 °C (204.8 °F) | [6] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [2] |

Spectroscopic Data

| Technique | Key Features (for non-deuterated nerolidol) |

| Mass Spectrometry (MS) | The electron ionization mass spectrum of nerolidol typically shows a molecular ion peak (M+) at m/z 222. Key fragmentation patterns can be observed that are characteristic of its structure. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure, with chemical shifts corresponding to the different hydrogen and carbon environments. |

Effects of Deuteration on Physical and Chemical Properties

The introduction of deuterium into the nerolidol structure is expected to bring about subtle but significant changes in its physical and chemical properties:

-

Molar Mass: The molar mass will increase by approximately 1.006 Da for each hydrogen atom replaced by deuterium.

-

Boiling and Melting Points: A slight increase in boiling and melting points is anticipated due to the stronger intermolecular forces (van der Waals forces) resulting from the increased mass.

-

Density: The density is expected to be slightly higher for the deuterated analog compared to its non-deuterated counterpart.

-

Spectroscopic Properties:

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will shift to a higher m/z value corresponding to the number of deuterium atoms incorporated.

-

NMR Spectroscopy: In ¹H NMR, the signals for the replaced protons will disappear. In ²H NMR, new signals corresponding to the deuterium atoms will appear. In ¹³C NMR, the signals for carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield.

-

-

Chemical Stability: The most significant impact of deuteration is the increased metabolic stability due to the kinetic isotope effect. The C-D bond is stronger and thus less susceptible to enzymatic cleavage, which can slow down the rate of metabolism.

Experimental Protocols

Synthesis of Nerolidol

A common method for the synthesis of nerolidol involves the reaction of geranylacetone with a vinyl Grignard reagent.[7]

Materials:

-

Geranylacetone

-

Vinylmagnesium bromide (or chloride) in tetrahydrofuran (THF)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reactions

Procedure:

-

A solution of geranylacetone in anhydrous THF is added dropwise to a stirred solution of vinylmagnesium bromide in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield nerolidol.

General Protocol for the Synthesis of Deuterated Nerolidol

The synthesis of deuterated nerolidol can be achieved by using deuterated starting materials or reagents. For example, to introduce deuterium at the vinyl position, a deuterated vinyl Grignard reagent could be used.

Materials:

-

Geranylacetone

-

Deuterated vinylmagnesium bromide (e.g., D-vinylmagnesium bromide or D₃-vinylmagnesium bromide) in THF

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

The procedure is analogous to the synthesis of non-deuterated nerolidol, with the substitution of the standard vinyl Grignard reagent with its deuterated counterpart. The reaction conditions and purification methods remain the same. The position and level of deuteration will depend on the specific deuterated reagent used.

Characterization of Deuterated Nerolidol

3.3.1. Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the isotopic purity of deuterated compounds.

Procedure:

-

The deuterated nerolidol sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the mass spectrometer, typically using electrospray ionization (ESI).

-

A full scan mass spectrum is acquired in the appropriate m/z range.

-

The relative intensities of the isotopic peaks corresponding to the non-deuterated (M), singly deuterated (M+1), doubly deuterated (M+2), etc., species are measured.

-

The isotopic purity is calculated based on the relative abundance of the desired deuterated species compared to the total abundance of all isotopic species.

3.3.2. NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the position of deuterium incorporation.

Procedure:

-

The deuterated nerolidol sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H, ¹³C, and ²H NMR spectra are acquired.

-

The ¹H NMR spectrum will show the absence of signals at the positions where hydrogen has been replaced by deuterium.

-

The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuteration.

-

The ¹³C NMR spectrum will show characteristic changes in the signals of carbons attached to deuterium, such as upfield shifts and triplet splitting patterns.

Biological Activity and Signaling Pathways

Nerolidol has been shown to possess significant anti-inflammatory properties. Its mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9]

Anti-inflammatory Signaling Pathway of Nerolidol

The following diagram illustrates the inhibitory effect of nerolidol on the LPS-induced inflammatory cascade.

Caption: Nerolidol's inhibition of the LPS-induced inflammatory pathway.

Conclusion

Deuterated nerolidol represents a promising molecule for further investigation in the field of drug development. By leveraging the kinetic isotope effect, deuteration has the potential to enhance the metabolic stability of nerolidol, thereby improving its pharmacokinetic profile. This technical guide has provided a comprehensive overview of the physical and chemical properties of nerolidol, outlined protocols for the synthesis and characterization of its deuterated analog, and detailed its anti-inflammatory mechanism of action. The information presented herein is intended to facilitate further research and development of deuterated nerolidol as a potential therapeutic agent. While experimental data on deuterated nerolidol is still emerging, the foundational knowledge of its non-deuterated counterpart provides a strong basis for future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Nerolidol: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. Nerolidol inhibits proliferation and triggers ROS-facilitated apoptosis in lung carcinoma cells via the suppression of MAPK/STAT3/NF-κB and P13K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyclic sesquiterpenes nerolidol and farnesol: mechanistic insights into their neuroprotective potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cis-Nerolidol Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nerolidol - Wikipedia [en.wikipedia.org]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. Cis-Nerolidol Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies [mdpi.com]

Technical Guide: Certificate of Analysis for Nerolidol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected results for the quality control of Nerolidol-d4. The data presented herein is a synthesized representation based on established analytical techniques for the non-deuterated analogue, Nerolidol.

Compound Information

| Parameter | Specification |

| Compound Name | This compound |

| Chemical Formula | C₁₅H₂₂D₄O |

| Molecular Weight | 226.4 g/mol |

| CAS Number | Not available |

| Appearance | Clear, colorless to pale yellow liquid |

| Structure | (trans- and cis-isomers) |

Analytical Data Summary

The following tables summarize the typical quantitative data obtained from the analysis of this compound.

Purity and Isotopic Enrichment

| Test | Method | Specification |

| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥ 98% |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 99 atom % D |

| Isomer Ratio (trans/cis) | Gas Chromatography (GC) | As specified by batch |

Residual Solvents

| Solvent | Method | Specification (ppm) |

| Hexane | GC-Headspace | ≤ 290 |

| Ethyl Acetate | GC-Headspace | ≤ 5000 |

| Methanol | GC-Headspace | ≤ 3000 |

Elemental Impurities

| Element | Method | Specification (ppm) |

| Lead (Pb) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | ≤ 0.5 |

| Arsenic (As) | ICP-MS | ≤ 1.5 |

| Cadmium (Cd) | ICP-MS | ≤ 0.5 |

| Mercury (Hg) | ICP-MS | ≤ 1.5 |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas chromatography-mass spectrometry is a primary method for assessing the purity and isomeric composition of Nerolidol.[1][2][3] The separation of cis- and trans-isomers is achievable with appropriate chromatographic conditions.[3][4]

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector: Split/Splitless, 250 °C

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

Carrier Gas: Helium, constant flow 1.0 mL/min

-

MS Source: 230 °C

-

MS Quadrupole: 150 °C

-

Mass Range: m/z 40-400

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in high-purity ethyl acetate.

-

Vortex the solution to ensure homogeneity.

-

Inject 1 µL of the solution into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure and isotopic labeling pattern of this compound.[5] Both ¹H and ¹³C NMR are utilized.

Instrumentation:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent

-

Solvent: Chloroform-d (CDCl₃)

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Sample Preparation:

-

Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

Visualizations

Analytical Workflow for this compound Quality Control

Caption: Workflow for the quality control analysis of this compound.

GC-MS Analysis Pathway

Caption: The sequential pathway of GC-MS analysis for this compound.

NMR Spectroscopy Logical Flow

Caption: Logical flow of an NMR spectroscopy experiment.

References

- 1. mdpi.com [mdpi.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nerolidol isolation via NMR from Alpinia calcarata, a medicinal plant. [wisdomlib.org]

Navigating the Analytical Landscape: A Technical Guide to Nerolidol-d4

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of analytical chemistry, particularly in fields like pharmacokinetics, metabolomics, and food science, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification of target analytes. This technical guide focuses on Nerolidol-d4, a deuterated form of the naturally occurring sesquiterpene alcohol nerolidol. While not as readily available as its non-deuterated counterpart, this compound serves as an ideal internal standard for mass spectrometry-based analyses, mitigating matrix effects and variations in sample preparation and instrument response.

This guide provides a comprehensive overview of the commercial availability of this compound, a detailed, representative experimental protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and visual workflows to aid in experimental design.

Commercial Availability of this compound

The commercial availability of a certified this compound analytical standard is limited compared to the unlabeled compound. Researchers will likely need to explore two primary avenues for procurement: direct inquiry with specialized chemical suppliers or custom synthesis services.

Table 1: Commercial Availability Summary for this compound Analytical Standard

| Supplier | Product Name | Catalog Number | Availability | Notes |

| MedChemExpress (MCE) | This compound | HY-N1944S | "Get quote" | Listed as a deuterated labeled nerolidol. A formal Certificate of Analysis (CoA) specifying isotopic purity, chemical purity, and concentration should be requested to ensure suitability as an analytical standard. |

| Custom Synthesis Services | ||||

| Charles River Laboratories | Custom Stable Isotope-Labeled Compounds | N/A | Available upon request | Offers custom synthesis of stable isotope-labeled materials with a comprehensive data package, including a GLP Certificate of Analysis (CoA) with UPLC-MS purity, NMR data, and a measure of isotopic enrichment.[1] |

| TLC Pharmaceutical Standards | Custom Synthesis of Isotopically Labeled APIs and Metabolites | N/A | Available upon request | Specializes in custom synthesis of isotopically labeled compounds and provides an extensive CoA with HPLC, NMR, MS, IR, and other data, with ISO 17034 and ISO 17025 accreditations.[2] |

| BOC Sciences | Custom Synthesis of Stable Isotope-Labeled Compounds | N/A | Available upon request | Provides custom synthesis of compounds labeled with deuterium, carbon-13, and nitrogen-15, with manufacturing scales from milligrams to grams and detailed analysis reports.[] |

| Alfa Chemistry | Custom Synthesis of Stable Isotope-Labeled Compounds | N/A | Available upon request | Offers custom synthesis of a wide range of stable isotope-labeled compounds, including flavors and fragrances, from milligram to kilogram scale.[4] |

| Shimadzu Chemistry & Diagnostics | Custom Synthesis of Stable Isotopically Labelled Standards | N/A | Available upon request | Designs and synthesizes complex compounds labeled with stable isotopes, providing a complete Certificate of Analysis with purity levels determined by HPLC-UV-MS and NMR spectroscopy.[5] |

Note: When procuring this compound, it is crucial to obtain a comprehensive Certificate of Analysis (CoA). A sample CoA for a related standard from MedChemExpress indicates the type of information that should be expected, including purity, isotopic enrichment, and analytical data.[6]

Experimental Protocol: Quantification of Nerolidol in a Biological Matrix using this compound by GC-MS

The following is a representative protocol for the quantification of nerolidol in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is based on established methods for nerolidol and other terpene analysis by GC-MS.[7][8]

Materials and Reagents

-

Nerolidol analytical standard (for calibration curve)

-

This compound (internal standard)

-

Hexane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Biological matrix (e.g., drug-free mouse plasma)

Instrumentation and GC-MS Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Nerolidol (quantifier ion): m/z (to be determined based on fragmentation pattern)

-

Nerolidol (qualifier ions): m/z (to be determined)

-

This compound (quantifier ion): m/z (to be determined based on fragmentation pattern, expected to be +4 amu from nerolidol quantifier)

-

This compound (qualifier ions): m/z (to be determined)

-

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare individual stock solutions of nerolidol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the nerolidol primary stock solution with methanol to prepare working solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.

-

Calibration Curve Standards: Spike drug-free biological matrix with the appropriate nerolidol working standard solutions to create a calibration curve ranging from approximately 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in the biological matrix at low, medium, and high concentrations, independent of the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (1 µg/mL).

-

Vortex for 10 seconds.

-

Add 500 µL of hexane.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer (hexane) to a clean autosampler vial.

-

Inject 1 µL into the GC-MS system.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using the DOT language describe the key workflows.

References

- 1. criver.com [criver.com]

- 2. tlcstandards.com [tlcstandards.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of nerolidol in mouse plasma using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Isotopic Labeling and Purity of Nerolidol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and purity analysis of Nerolidol-d4. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies where isotopically labeled internal standards are crucial for accurate quantification.

Introduction to Nerolidol and its Deuterated Analog

Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants. It exists as four stereoisomers and is recognized for its woody, fresh bark aroma. In the pharmaceutical and biotechnology sectors, nerolidol is investigated for various biological activities and is also used as a penetration enhancer in transdermal drug delivery systems.

The deuterated analog, this compound, serves as an ideal internal standard for quantitative analysis of nerolidol in biological matrices using mass spectrometry-based methods. The incorporation of four deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties.

Isotopic Labeling of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and common strategy for introducing deuterium atoms into a molecule like nerolidol involves the use of deuterated starting materials in established synthesis routes for the non-labeled compound. Two primary synthetic pathways for nerolidol are from linalool or geranylacetone.

A likely approach for the synthesis of this compound would involve the use of deuterated reagents in one of these pathways. For instance, a deuterated Grignard reagent could be employed in the reaction with a suitable ketone precursor to introduce the deuterium labels at specific, stable positions on the carbon skeleton.

Logical Synthesis Pathway:

Caption: A logical workflow for the synthesis of this compound.

Purity Analysis of this compound

Ensuring the chemical and isotopic purity of this compound is paramount for its use as an internal standard. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data for a typical batch of high-purity this compound.

| Parameter | Specification |

| Chemical Purity | |

| Purity by GC-MS | ≥98% |

| Isotopic Purity | |

| Isotopic Enrichment | ≥99 atom % D |

| d0 Isomer | ≤1% |

| d1 Isomer | ≤1% |

| d2 Isomer | ≤1% |

| d3 Isomer | ≤2% |

| d4 Isomer | ≥95% |

Table 1: Chemical and Isotopic Purity Specifications for this compound.

| Analytical Method | Purpose | Key Parameters Monitored |

| GC-MS | Chemical Purity & Isotopic Distribution | Retention Time, Mass Spectrum, Isotopic Abundance Ratios |

| ¹H NMR | Structural Confirmation & Residual Protons | Chemical Shifts, Integration, Coupling Constants |

| ²H NMR | Confirmation of Deuterium Labeling | Chemical Shifts of Deuterated Positions |

Table 2: Analytical Methods for this compound Characterization.

Experimental Protocols

GC-MS Analysis for Chemical and Isotopic Purity

Objective: To determine the chemical purity and isotopic distribution of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless injection).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400.

Data Analysis:

-

Chemical Purity: Determined by the peak area percentage of the nerolidol peak relative to all other peaks in the total ion chromatogram.

-

Isotopic Purity: The mass spectrum of the this compound peak is analyzed to determine the relative abundance of the molecular ion and its isotopologues (d0 to d4). The isotopic enrichment is calculated based on these relative abundances.

NMR Spectroscopy for Structural Confirmation and Isotopic Labeling

Objective: To confirm the chemical structure and the positions of deuterium labeling.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

¹H NMR Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis:

-

Confirm the characteristic chemical shifts and coupling patterns of the nerolidol structure.

-

Integrate the proton signals to identify any residual, non-deuterated sites. The absence or significant reduction of a signal at a specific position confirms deuterium incorporation at that site.

-

²H NMR Protocol:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a protonated solvent (e.g., CHCl₃).

-

Acquisition: Acquire a ²H NMR spectrum.

-

Data Analysis: The presence of signals in the ²H spectrum directly confirms the presence and chemical environment of the deuterium atoms.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Caption: Workflow for the purity analysis of this compound.

Conclusion

The successful synthesis and rigorous purity assessment of this compound are critical for its application as a reliable internal standard in quantitative analytical studies. The combination of chromatographic and spectroscopic techniques provides a robust framework for ensuring the high chemical and isotopic purity required for accurate and precise bioanalytical measurements. This guide outlines the fundamental principles and methodologies for the characterization of this important analytical tool.

An In-depth Technical Guide to Nerolidol-d4: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nerolidol, with a specific focus on the application of its deuterated form, Nerolidol-d4, in quantitative analysis. This document details its chemical and physical properties, analytical methodologies for its quantification, and explores its role in significant biological signaling pathways.

Introduction to Nerolidol

Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, including neroli, ginger, jasmine, and lavender.[1] It exists as four stereoisomers due to a chiral center and a double bond that can be in either a cis or trans configuration.[1] Nerolidol is recognized for its woody and fresh bark-like aroma and is utilized as a flavoring agent and in perfumery.[1] Beyond its sensory characteristics, nerolidol has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3]

This compound and its CAS Number

As of the latest available data, a specific CAS number for this compound has not been assigned. However, the CAS numbers for the non-deuterated forms of nerolidol are as follows:

| Compound | CAS Number |

| Nerolidol (isomer mixture) | 7212-44-4 |

| (Z)-Nerolidol | 3790-78-1 |

| (E)-Nerolidol | 40716-66-3 |

Deuterated analogs of organic molecules, such as this compound, are invaluable as internal standards in quantitative analytical techniques, particularly in mass spectrometry-based methods. The introduction of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the non-deuterated analyte while maintaining nearly identical chemical and physical properties. This ensures that the internal standard behaves similarly to the analyte during sample preparation and analysis, correcting for variations and improving the accuracy and precision of quantification.

Physicochemical Properties of Nerolidol

The physical and chemical properties of nerolidol are crucial for its handling, formulation, and analysis.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Woody, floral, reminiscent of fresh bark |

| Boiling Point | 276-277 °C |

| Density | ~0.875 g/cm³ at 20 °C |

| Solubility | Insoluble in water; soluble in ethanol and oils |

| LogP | 3.48 |

Experimental Protocols: Quantification of Nerolidol in Biological Matrices

The quantification of nerolidol in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose. The following is a detailed protocol for the quantification of nerolidol in plasma, adapted to include the use of this compound as an internal standard.[4]

4.1. Materials and Reagents

-

Nerolidol standard (mixture of isomers)

-

This compound (internal standard)

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Plasma samples (e.g., mouse, human)

4.2. Sample Preparation

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of hexane to the plasma sample.

-

Vortex vigorously for 2 minutes to extract nerolidol and the internal standard.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C to separate the organic and aqueous layers.

-

Carefully transfer the upper hexane layer to a clean microcentrifuge tube.

-

Dry the hexane extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of hexane for GC-MS analysis.

4.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Nerolidol: m/z 69, 93, 107

-

This compound: m/z 73, 97, 111 (hypothetical, to be confirmed by analysis of the standard)

-

4.4. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of nerolidol to the peak area of this compound against the concentration of nerolidol standards.

-

Determine the concentration of nerolidol in the plasma samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Biological Activities of Nerolidol

Nerolidol has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly those involved in inflammation and oxidative stress.[2][3]

5.1. Anti-inflammatory and Antioxidant Pathways

Nerolidol has been demonstrated to mitigate inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By suppressing the activation of NF-κB, nerolidol can reduce the production of inflammatory mediators.

Furthermore, nerolidol enhances the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway.[2] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

5.2. Experimental Workflow for Nerolidol Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying nerolidol in a biological matrix using an internal standard.

Conclusion

Nerolidol is a sesquiterpene with significant potential in various scientific and therapeutic fields. While a specific CAS number for this compound is not yet available, its role as an internal standard is critical for accurate and precise quantification in complex biological matrices. The provided experimental protocol and understanding of its engagement with key signaling pathways offer a solid foundation for researchers and drug development professionals to further explore the promising applications of nerolidol.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Acyclic sesquiterpenes nerolidol and farnesol: mechanistic insights into their neuroprotective potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nerolidol Attenuates Oxidative Stress, Inflammation, and Apoptosis by Modulating Nrf2/MAPK Signaling Pathways in Doxorubicin-Induced Acute Cardiotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cis-Nerolidol Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies [pubmed.ncbi.nlm.nih.gov]

The Aromatic World of Nerolidol: A Technical Guide to Its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol, is a significant component of the essential oils of numerous aromatic plants. It exists as two geometric isomers, cis-nerolidol and trans-nerolidol, each with distinct physical and biological properties. This technical guide provides an in-depth exploration of the natural sources of nerolidol isomers, quantitative data on their occurrence, detailed experimental protocols for their extraction and analysis, and a visualization of their known signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Occurrence and Quantitative Data

Nerolidol is found in a wide variety of plant species, contributing to their characteristic aromas. The concentration and isomeric ratio of nerolidol can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part utilized. The following table summarizes the quantitative data on the occurrence of nerolidol isomers in several noteworthy plant sources.

| Plant Species | Plant Part | Isomer | Concentration (% in Essential Oil) |

| Piper claussenianum | Leaves | trans-Nerolidol | 77.0% - 94.0%[1] |

| Zanthoxylum hyemale | Young Leaves | trans-Nerolidol | 51.0%[2][3] |

| Swinglea glutinosa | Leaves | trans-Nerolidol | 28.4%[2] |

| Swinglea glutinosa | Fruit Peel | trans-Nerolidol | 19.1% - 41.3%[4][5] |

| Baccharis dracunculifolia | Leaves | (E)-Nerolidol | 9.11% - 33.51%[6][7] |

| Myrocarpus frondosus (Cabreuva) | Wood | (+)-trans-Nerolidol | ~84%[8] |

| Dalbergia parviflora | Wood | (+)-trans-Nerolidol | Major component[8] |

| Ginger (Zingiber officinale) | Rhizome | cis-Nerolidol | Present[9] |

| Jasmine (Jasminum officinale) | Flowers | cis-Nerolidol | Present[9] |

| Tea Tree (Melaleuca alternifolia) | Leaves | cis-Nerolidol | Present[9] |

Experimental Protocols

Accurate extraction and quantification of nerolidol isomers are crucial for research and development. The following sections detail the standard methodologies employed for these purposes.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant material.[10][2][11] This technique involves the co-distillation of water and the volatile components of the plant material.

Materials and Apparatus:

-

Fresh or dried plant material (e.g., leaves, flowers, wood shavings)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection vessel

-

Anhydrous sodium sulfate

Procedure:

-

Weigh a known amount of the plant material and place it into the round-bottom flask.

-

Add a sufficient volume of distilled water to the flask to fully immerse the plant material.

-

Set up the Clevenger-type apparatus, connecting the flask to the heating mantle and the condenser.

-

Begin heating the mixture to boiling. The steam and volatile oils will rise and pass into the condenser.

-

The condensed liquid (a mixture of water and essential oil) will collect in the graduated tube of the Clevenger apparatus.

-

Continue the distillation for a prescribed period (typically 2-4 hours) until no more oil is collected.

-

Once the distillation is complete, allow the apparatus to cool.

-

Carefully collect the separated essential oil from the graduated tube.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Analysis of Nerolidol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.[10][2][12]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless.

-

Temperature Program:

-

Initial oven temperature: 60-70°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 3-10°C/minute to 220-280°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 40-400 amu.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% in hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Separation: The volatile components of the essential oil are separated based on their boiling points and interactions with the stationary phase of the column as they pass through it.

-

Detection and Identification: As the separated components elute from the column, they are detected by the FID and fragmented and analyzed by the MS. The resulting mass spectra are compared to a reference library (e.g., NIST) for compound identification. The retention indices of the peaks are also used for confirmation.

-

Quantification: The peak area of each nerolidol isomer in the chromatogram is proportional to its concentration in the sample. Quantification is typically performed using the FID data and can be done relative to an internal standard or by using a calibration curve prepared with pure nerolidol isomer standards.

Signaling Pathways of Nerolidol

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of nerolidol. It has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Modulation of Nrf2/MAPK and NF-κB Signaling Pathways

Nerolidol has demonstrated protective effects against cellular stress by modulating the Nrf2/MAPK and NF-κB signaling pathways. These pathways are critical in regulating the cellular response to oxidative stress and inflammation.

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence and sources of nerolidol isomers, presenting quantitative data and detailed experimental protocols for their study. The visualization of nerolidol's interaction with key signaling pathways offers insights into its potential therapeutic applications. It is our hope that this resource will facilitate further research into this promising natural compound and accelerate its development for pharmaceutical and other scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. Essential oil from Zanthoxylum hyemale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of essential oils isolated by steam distillation from Swinglea glutinosa fruits and leaves [repositorio.minciencias.gov.co]

- 5. Antioxidant and biological activities of essential oil from Colombian Swinglea glutinosa (Blanco) Merr fruit [redalyc.org]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]

- 9. researchgate.net [researchgate.net]

- 10. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 12. Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Nerolidol: A Comprehensive Technical Guide to its Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth analysis of the multifaceted therapeutic potential of nerolidol, focusing on its anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, elucidates detailed experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising bioactive compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of natural products for therapeutic innovation.

Introduction

Nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) is a sesquiterpene alcohol with a characteristic floral aroma.[1] It exists as two isomers, cis-nerolidol and trans-nerolidol, both of which have demonstrated a range of biological effects.[1] Historically used in the fragrance and food industries, recent pharmacological investigations have unveiled its potential as a therapeutic agent for a variety of pathological conditions.[1] This guide synthesizes the current scientific literature on the pharmacological activities of nerolidol, providing a detailed overview of its mechanisms of action and potential clinical applications.

Anticancer Activity

Nerolidol has demonstrated significant anticancer effects across various cancer cell lines and in preclinical animal models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of nerolidol have been quantified against several cancer cell lines, with IC50 values indicating its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MOLT-4 | Acute Lymphoblastic Leukemia | 30 | [2] |

| A549 | Non-Small Cell Lung Cancer | 20-25 (effective concentration) | [3] |

| MCF-7 | Breast Cancer | Not specified (effective in combination) | [4] |

Signaling Pathways in Anticancer Activity

Nerolidol exerts its anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt, MAPK, NF-κB, and STAT3 pathways.

A key mechanism of nerolidol's anticancer activity is the induction of apoptosis through the generation of reactive oxygen species (ROS). In acute lymphoblastic leukemia (ALL) cells, nerolidol treatment leads to an accumulation of intracellular ROS, which in turn triggers the mitochondrial apoptotic pathway.[2] This is evidenced by the loss of mitochondrial membrane potential and the activation of caspases-3, -8, and -9.[2] Furthermore, nerolidol has been shown to attenuate the PI3K/Akt/NF-κB and STAT3/VEGF/Bcl-2 anti-apoptotic signaling pathways, further promoting cancer cell death.[2]

In non-small cell lung cancer (NSCLC) cells, nerolidol also induces ROS-mediated apoptosis.[3] This process is associated with the suppression of the MAPK/STAT3/NF-κB and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[3]

Experimental Protocols: Anticancer Activity Assessment

-

Cell Seeding: Cancer cells (e.g., MOLT-4) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of nerolidol for a specified duration (e.g., 24-48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[2]

-

Cell Treatment: Cells are treated with nerolidol at the desired concentrations.

-

Staining: A mixture of acridine orange (stains both live and dead cells) and ethidium bromide (stains only cells with compromised membranes) is added to the cell suspension.

-

Microscopy: The stained cells are observed under a fluorescence microscope to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their morphology and color.[2]

Anti-inflammatory Activity

Nerolidol exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Quantitative Data: In Vivo Anti-inflammatory Effects

| Animal Model | Doses (mg/kg, p.o.) | Effect | Reference |

| Carrageenan-induced paw edema (mice) | 200, 300, 400 | Reduced paw edema | [5] |

| DSS-induced colitis (mice) | 50, 100, 150 | Decreased Disease Activity Index, reduced colonic inflammation | [1][6] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of nerolidol are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

In models of colonic inflammation, nerolidol has been shown to significantly inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][5][6] This is achieved by suppressing the phosphorylation and subsequent activation of key components of the MAPK pathway (p38, JNK, and ERK) and the NF-κB pathway.[7][8] By inhibiting these pathways, nerolidol effectively downregulates the expression of inflammatory genes.

Experimental Protocols: Anti-inflammatory Activity Assessment

-

Animal Groups: Mice are divided into control and treatment groups.

-

Treatment: Nerolidol is administered orally at various doses (e.g., 200, 300, 400 mg/kg).

-

Induction of Edema: A sub-plantar injection of carrageenan is administered into the right hind paw to induce inflammation.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at different time points after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[5]

-

Induction of Colitis: Mice are given DSS (e.g., 3%) in their drinking water for a specified period (e.g., 7 days) to induce colitis.

-

Treatment: Nerolidol is administered orally daily at different doses (e.g., 50, 100, 150 mg/kg).

-

Assessment of Disease Activity Index (DAI): DAI is calculated based on body weight loss, stool consistency, and the presence of blood in the stool.

-

Histological Analysis: At the end of the experiment, the colon is removed, and histological analysis is performed to assess the degree of inflammation and tissue damage.[1][6]

Antimicrobial Activity

Nerolidol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of nerolidol is determined by its Minimum Inhibitory Concentration (MIC).

| Microorganism | MIC (mg/mL) | Reference |

| Staphylococcus aureus | 1 | [9] |

| Streptococcus mutans | 4 | [9] |

| Pseudomonas aeruginosa | 0.5 | [9] |

| Klebsiella pneumoniae | 0.5 | [9] |

| Multidrug-resistant P. aeruginosa | 0.5 | [9] |

| Methicillin-susceptible S. aureus | 2 | [9] |

| Methicillin-resistant S. aureus | 2 | [9] |

cis-Nerolidol and trans-nerolidol have demonstrated comparable antibacterial activity.[10]

Experimental Protocols: Antimicrobial Activity Assessment

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of nerolidol are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of nerolidol that visibly inhibits the growth of the microorganism.[9]

Antioxidant Activity

Nerolidol possesses significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

Mechanism of Antioxidant Action

Nerolidol's antioxidant activity is attributed to its ability to scavenge free radicals and to enhance the activity of endogenous antioxidant enzymes. It has been shown to increase the activity of superoxide dismutase (SOD) and catalase (CAT).[11] Furthermore, nerolidol can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[12] Activation of Nrf2 leads to the upregulation of antioxidant and cytoprotective genes.[12]

Experimental Protocols: Antioxidant Activity Assessment

-

Sample Preparation: Nerolidol is dissolved in a suitable solvent.

-

Reaction Mixture: A solution containing reagents that generate a colored radical cation (e.g., phosphomolybdenum method) is prepared.

-

Incubation: The nerolidol solution is mixed with the reagent solution and incubated.

-

Absorbance Measurement: The absorbance of the mixture is measured at a specific wavelength.

-

Calculation: The total antioxidant activity is expressed as the percentage of radical scavenging or in terms of equivalents of a standard antioxidant (e.g., ascorbic acid).[9]

-

Tissue Homogenization: Tissues from experimental animals (e.g., brain, heart) are homogenized in a suitable buffer.

-

Centrifugation: The homogenate is centrifuged to obtain the supernatant containing the enzymes.

-

Enzyme Assays: The activities of antioxidant enzymes such as SOD and CAT are determined using specific spectrophotometric assays that measure the rate of substrate conversion.[11]

Neuroprotective Effects

Nerolidol has demonstrated promising neuroprotective effects in various models of neurological disorders, including Parkinson's disease, Alzheimer's disease, and traumatic brain injury.

Mechanisms of Neuroprotection

The neuroprotective effects of nerolidol are attributed to its potent antioxidant and anti-inflammatory properties. In a rotenone-induced model of Parkinson's disease, nerolidol supplementation increased the levels of antioxidant enzymes (SOD, CAT, GSH), decreased lipid peroxidation, and inhibited the release of pro-inflammatory cytokines.[11] This ultimately attenuated dopaminergic neurodegeneration.[11]

In a model of Alzheimer's disease, nerolidol administration improved cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and CREB-1, which are crucial for neuronal survival and synaptic plasticity.[13]

In traumatic brain injury models, nerolidol treatment improved motor coordination and cognitive function, and reduced oxidative stress.[14][15][16]

Experimental Protocols: Neuroprotective Activity Assessment

-

Induction of Parkinsonism: Rats are administered rotenone (a mitochondrial complex I inhibitor) to induce parkinsonian features.

-

Treatment: Nerolidol is administered (e.g., 50 mg/kg, i.p.) for a specified duration.

-

Behavioral Assessments: Motor coordination and locomotor activity are assessed using tests like the rotarod and open-field tests.

-

Biochemical and Histological Analysis: After the treatment period, brain tissues are analyzed for levels of antioxidant enzymes, inflammatory markers, and dopaminergic neuron survival.[11]

-

Induction of TBI: A controlled weight is dropped onto the exposed skull of anesthetized rats to induce a focal brain injury.

-

Treatment: Nerolidol is administered at various doses (e.g., 25, 50, and 100 mg/kg, i.p.) for a defined period post-injury.

-

Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze and object recognition test. Motor function is evaluated using the rotarod test.

-

Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress and acetylcholinesterase activity.[14][15][16]

Genotoxicity Assessment

While nerolidol demonstrates numerous therapeutic benefits, it is crucial to assess its safety profile. In vivo genotoxicity studies have been conducted to evaluate its potential to induce DNA damage.

Experimental Protocol: In Vivo Genotoxicity Assessment

-

Animal Dosing: Mice are administered nerolidol by gavage at various doses (e.g., 250, 500, and 2000 mg/kg).

-

Sample Collection: Peripheral blood and liver cells are collected at different time points after treatment for the comet assay. Bone marrow cells are collected for the micronucleus test.

-

Comet Assay: This assay measures DNA strand breaks in individual cells. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

-

Micronucleus Test: This test assesses chromosomal damage by quantifying the formation of micronuclei in polychromatic erythrocytes.

-

Data Analysis: The results indicate that at high doses, nerolidol may induce weak, dose-related DNA damage and clastogenicity.[17][18]

Conclusion

Nerolidol is a versatile sesquiterpene alcohol with a broad spectrum of pharmacological activities that hold significant promise for the development of novel therapeutics. Its well-documented anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects are supported by a growing body of scientific evidence. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB, MAPK, and Nrf2, provides a solid foundation for its further investigation and potential clinical translation. While high doses may exhibit weak genotoxicity, its overall safety profile appears favorable. This technical guide provides a comprehensive overview to aid researchers and drug development professionals in harnessing the therapeutic potential of nerolidol. Further research, including well-designed clinical trials, is warranted to fully explore its efficacy and safety in humans.

References

- 1. Nerolidol Mitigates Colonic Inflammation: An Experimental Study Using both In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer potential of nerolidol on acute lymphoblastic leukemia cells through the interactions with the NF-κB/STAT-3 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Anticancer efficacy of nerolidol, cyclophosphamide, and their combination against breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nerolidol exhibits antinociceptive and anti-inflammatory activity: involvement of the GABAergic system and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. Cis-Nerolidol Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the antioxidant, antibacterial, and antibiofilm activity of the sesquiterpene nerolidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective effect of nerolidol against neuroinflammation and oxidative stress induced by rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Neuroprotective effects of nerolidol against Alzheimer's disease in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective effect of nerolidol in traumatic brain injury associated behavioural comorbidities in rats - PMC [pmc.ncbi.nlm.nih.gov]